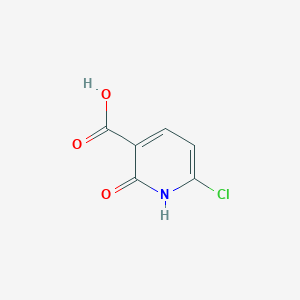

6-Chloro-2-hydroxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXITPCEBVXBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596851 | |

| Record name | 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-76-5 | |

| Record name | 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-hydroxynicotinic Acid (CAS: 38076-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxynicotinic acid, with the CAS number 38076-76-5, is a substituted pyridine carboxylic acid derivative. Its structure, featuring a chlorine atom, a hydroxyl group, and a carboxylic acid moiety on a pyridine ring, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in drug development.

Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known properties of the target compound and includes data for structurally related compounds for comparative analysis.

| Property | This compound | 6-Chloronicotinic acid | 6-Hydroxynicotinic acid |

| CAS Number | 38076-76-5 | 5326-23-8 | 5006-66-6 |

| Molecular Formula | C₆H₄ClNO₃[1] | C₆H₄ClNO₂ | C₆H₅NO₃ |

| Molecular Weight | 173.55 g/mol [2] | 157.55 g/mol | 139.11 g/mol |

| Physical Form | Solid[1] | Crystalline Powder | Bright yellow microcrystalline solid |

| Melting Point | Data not available | 190 °C (dec.) | 299-300 °C (dec.)[3] |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Soluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO; slightly soluble in chloroform | Data not available |

| pKa | Data not available | Data not available | Data not available |

Spectroscopic Data

While specific spectroscopic data for this compound is not publicly available, several commercial suppliers indicate its availability upon request. For reference, the following is a summary of available data for related compounds.

-

¹H NMR: A ¹H NMR spectrum for a compound identified as 2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0), a potential isomer or synonym, is available through chemical suppliers like ChemicalBook.

-

IR: Infrared spectroscopy data for related compounds can be found in various databases.

-

Mass Spectrometry: Mass spectrometry data for related compounds is available, providing insights into potential fragmentation patterns.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain. However, the synthesis of the closely related compounds, 6-chloronicotinic acid and 6-hydroxynicotinic acid, is well-documented. These methods can provide a foundation for a potential synthetic route to this compound.

Potential Synthetic Pathway

A plausible synthetic route to this compound could involve the chlorination of 2,6-dihydroxynicotinic acid or the hydrolysis of a 2,6-dichloronicotinic acid derivative. The following diagram illustrates a hypothetical synthetic workflow.

Caption: Hypothetical synthetic routes to this compound.

Biological Activity and Applications in Drug Development

There is currently no specific information available in the public domain regarding the biological activity, signaling pathways, or direct applications of this compound in drug development. However, the structural motifs present in this molecule are found in compounds with known pharmacological relevance.

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. They are known to be involved in various metabolic pathways and have been explored for the treatment of a range of diseases. The presence of a halogen atom, such as chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or altering its target specificity.

Relationship to Known Bioactive Scaffolds

The this compound scaffold can be considered a derivative of nicotinic acid, a known vitamin and therapeutic agent. Research into nicotinic acid derivatives has been extensive, leading to the development of various drugs. The introduction of chloro and hydroxyl substituents could lead to novel biological activities.

Caption: Structural relationship to known bioactive compound classes.

Conclusion

This compound (CAS: 38076-76-5) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties, a specific synthesis protocol, and biological activity are currently limited in publicly accessible literature, its structural relationship to known bioactive nicotinic acid derivatives suggests it may possess interesting pharmacological properties. Further research is warranted to fully characterize this compound and explore its potential applications. Researchers interested in this molecule are encouraged to consult commercial suppliers for analytical data and consider the synthesis methodologies of related compounds as a starting point for their investigations.

References

synthesis of 6-Chloro-2-hydroxynicotinic acid from 2,6-dichloronicotinic acid

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-hydroxynicotinic Acid from 2,6-Dichloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry, through the regioselective hydrolysis of 2,6-dichloronicotinic acid. The selective functionalization of di-substituted pyridines presents a significant synthetic challenge, and this document offers a detailed experimental protocol and relevant data to address this.

Reaction Scheme and Principle

The synthesis of this compound from 2,6-dichloronicotinic acid involves a selective nucleophilic aromatic substitution reaction, where one of the chlorine atoms is replaced by a hydroxyl group. The regioselectivity of this hydrolysis is crucial, favoring substitution at the C2 position over the C6 position. The product, this compound, exists in tautomeric equilibrium with its 6-chloro-2-pyridone-3-carboxylic acid form.

Experimental Protocol

A detailed experimental protocol for the synthesis of 2-chloro-6-hydroxynicotinic acid is provided below. While the specific starting material for this exact procedure is not explicitly stated as 2,6-dichloronicotinic acid in the cited source, the transformation is consistent with a selective hydrolysis.

Materials:

-

Starting Material (presumably 2,6-dichloronicotinic acid or a derivative)

-

6N aqueous HCl solution

Procedure:

-

The reaction is allowed to proceed to completion.

-

Upon completion, the reaction mixture is cooled to 0°C.

-

The cooled reaction mixture is then acidified to room temperature using a 6N aqueous HCl solution.

-

The resulting precipitate is collected by filtration.

-

The collected precipitate is dried under reduced pressure to yield the final product, 2-chloro-6-hydroxynicotinic acid.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-chloro-6-hydroxynicotinic acid.

| Parameter | Value | Reference |

| Product Name | 2-Chloro-6-hydroxynicotinic acid | [1] |

| Yield | 88% | [1] |

| Acidification Agent | 6N aqueous HCl | [1] |

| Isolation Method | Precipitation and Filtration | [1] |

Visualizations

Chemical Reaction Pathway

Caption: Chemical transformation of 2,6-dichloronicotinic acid to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

Solubility of 6-Chloro-2-hydroxynicotinic Acid in Common Organic Solvents: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Chloro-2-hydroxynicotinic acid (CAS No: 38076-76-5), a compound of interest in various research and development fields. A comprehensive search of publicly available scientific literature and chemical databases has been conducted to collate quantitative solubility data in common organic solvents.

Summary of Findings

Experimental Protocols

The absence of solubility data necessitates the development of a standardized experimental protocol for its determination. A recommended approach for researchers is the use of the isothermal equilibrium method. This widely accepted technique involves the following key steps:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This is typically confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved through centrifugation followed by filtration using a syringe filter compatible with the solvent.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for such analyses.

-

Data Reporting: The solubility is reported in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Logical Workflow for Solvent Screening

For researchers planning to determine the solubility of this compound, a systematic approach to solvent selection is recommended. The following diagram illustrates a logical workflow for a preliminary solvent screening study.

Caption: Workflow for systematic solvent screening and solubility determination.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is currently unavailable in the literature, this guide provides a robust experimental framework for its determination. By following the outlined protocols and logical workflow, researchers can generate the necessary data to support their work in drug development and other scientific endeavors. The dissemination of such data through publication is highly encouraged to fill the existing knowledge gap.

References

A Technical Guide to the Spectroscopic Analysis of 6-Chloro-2-hydroxynicotinic Acid

Introduction

6-Chloro-2-hydroxynicotinic acid (CAS No: 38025-90-0), a substituted pyridine derivative, is a molecule of interest in various chemical research domains, including medicinal chemistry and materials science.[1][2] Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra, this document combines available data with predicted values based on established principles of spectroscopy and data from analogous structures.

The structure of this compound features a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group. It is important to note that 2-hydroxypyridines can exist in equilibrium with their tautomeric form, 2-pyridone. Computational studies on similar hydroxynicotinic acids suggest that the oxo (pyridone) tautomer is often favored in the solid state.[3] This tautomerism significantly influences the spectroscopic characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, two aromatic protons are expected on the pyridine ring, in addition to the labile protons of the hydroxyl and carboxylic acid groups.

Table 1: Experimental and Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | ~8.0 - 8.3 | Doublet (d) | ~8.0 - 9.0 | Downfield shift due to deshielding from the adjacent carboxylic acid and ring nitrogen. |

| H-5 | ~6.7 - 7.0 | Doublet (d) | ~8.0 - 9.0 | Upfield relative to H-4, influenced by the adjacent chloro and hydroxyl/oxo groups. |

| -COOH | ~12.0 - 14.0 | Broad Singlet (br s) | - | Highly deshielded, typical for a carboxylic acid proton. Signal may exchange with D₂O. |

| -OH / -NH | Variable | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent, concentration, and temperature. For the pyridone tautomer, this is an N-H proton. Signal may exchange with D₂O. |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. An available experimental spectrum from ChemicalBook confirms the presence of two distinct aromatic protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Six distinct signals are expected for the six carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~160 - 165 | Carbon bearing the hydroxyl group (or C=O in the pyridone tautomer). |

| C-3 | ~110 - 115 | Carbon bearing the carboxylic acid group. |

| C-4 | ~140 - 145 | Aromatic CH. |

| C-5 | ~115 - 120 | Aromatic CH. |

| C-6 | ~150 - 155 | Carbon bearing the chlorine atom. |

| -COOH | ~165 - 170 | Carboxylic acid carbonyl carbon. |

Note: Predicted chemical shifts are estimated based on substituent effects on pyridine rings and data from related compounds like 6-hydroxynicotinic acid and 2-picolinic acid.[6][7] Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8][9] The IR spectrum will be dominated by features of the carboxylic acid and the substituted pyridine ring, with distinct differences depending on the dominant tautomer.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |

| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid | This very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[10][11] |

| ~3100 | N-H stretch | 2-Pyridone Tautomer | Appears if the pyridone tautomer is present. |

| 3100 - 3000 | C-H stretch | Aromatic | Stretching of the C-H bonds on the pyridine ring.[10] |

| ~1710 | C=O stretch | Carboxylic Acid Dimer | Strong absorption, characteristic of the carbonyl in a hydrogen-bonded carboxylic acid.[9][11] |

| ~1660 | C=O stretch | 2-Pyridone Tautomer | Strong absorption from the amide-like carbonyl in the ring.[3] |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Multiple bands indicating the vibrations of the pyridine ring.[10] |

| 1320 - 1000 | C-O stretch | Alcohol / Carboxylic Acid | Stretching vibration of the C-O single bond.[12] |

| 850 - 550 | C-Cl stretch | Chloro-aromatic | Absorption for the carbon-chlorine bond.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.[13]

Molecular Ion

The molecular formula for this compound is C₆H₄ClNO₃, with a monoisotopic mass of approximately 172.98 g/mol .[1] Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺).

Table 4: Predicted Molecular Ion Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Intensity |

| [M]⁺ (with ³⁵Cl) | ~173.0 | 100% |

| [M+2]⁺ (with ³⁷Cl) | ~175.0 | ~32% |

Fragmentation Pattern

Upon ionization, the molecular ion can undergo fragmentation. Key fragmentation pathways for carboxylic acids involve the loss of small, stable neutral molecules or radicals.

-

[M - OH]⁺ (m/z ~156): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M - COOH]⁺ (m/z ~128): Loss of the entire carboxyl group as a radical, a common fragmentation for carboxylic acids.[14]

-

Decarboxylation [M - CO₂]⁺ (m/z ~129): Loss of carbon dioxide.

-

Loss of HCl: Elimination of hydrogen chloride is also a possible fragmentation pathway for chloro-aromatic compounds.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD, as solubility in CDCl₃ may be low).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient, but 2D experiments like COSY and HSQC can be used for unambiguous assignment.

IR Spectroscopy (ATR Method)

-

Sample Preparation: No extensive preparation is needed for the Attenuated Total Reflectance (ATR) method. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and pressure is applied using an anvil to ensure good contact. The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final transmittance or absorbance spectrum.[10]

Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with liquid chromatography and electrospray ionization (ESI), such as methanol or acetonitrile/water mixtures.

-

Ionization: Introduce the sample into the ESI source. In positive ion mode, the molecule may be detected as the protonated species [M+H]⁺. In negative ion mode, it would be detected as the deprotonated species [M-H]⁻.

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z). For fragmentation studies (MS/MS), a specific precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate product ions, which are then analyzed.[15]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for spectroscopic analysis of a chemical compound.

References

- 1. labproinc.com [labproinc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 2-Chloro-6-hydroxynicotinic acid(38025-90-0) 1H NMR [m.chemicalbook.com]

- 6. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]

- 7. 2-Picolinic acid(98-98-6) 13C NMR [m.chemicalbook.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uab.edu [uab.edu]

6-Chloro-2-hydroxynicotinic Acid: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxynicotinic acid is a versatile heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including a reactive chlorine atom at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid moiety at the 3-position of the pyridine ring, provide multiple points for chemical modification. This guide explores the reactivity of this compound in key organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, providing detailed experimental protocols and highlighting its application in the synthesis of complex molecules.

Chemical Properties and Reactivity

This compound exists in equilibrium with its tautomeric form, 6-chloro-2-pyridone-3-carboxylic acid. The pyridine ring is electron-deficient, which, combined with the presence of the chlorine atom, makes the 6-position susceptible to nucleophilic attack. The hydroxyl/pyridone and carboxylic acid groups offer handles for further functionalization, such as esterification, amidation, and O-alkylation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄ClNO₃ |

| Molecular Weight | 173.55 g/mol |

| CAS Number | 38076-76-5 |

| Appearance | Off-white to light yellow powder |

| Melting Point | >300 °C |

Core Synthetic Transformations

The reactivity of the C-Cl bond in this compound allows for its participation in a variety of powerful cross-coupling and substitution reactions, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 |

To a flame-dried Schlenk tube is added this compound (1.0 mmol, 173.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). The tube is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (5 mL) and water (1 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-hydroxy-6-phenylnicotinic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of 6-amino-2-hydroxynicotinic acid derivatives, which are important scaffolds in medicinal chemistry. The reaction is compatible with a wide range of primary and secondary amines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound Derivatives

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 80 | 16 | 82 |

A mixture of this compound (1.0 mmol, 173.5 mg), morpholine (1.2 mmol, 104.5 µL), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and BINAP (0.03 mmol, 18.7 mg) in a sealed tube is purged with argon. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by flash chromatography to give 2-hydroxy-6-(morpholino)nicotinic acid.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNA r) at the 6-position. This reaction is often promoted by heating and can proceed without a metal catalyst, particularly with strong nucleophiles.

Table 4: Representative Conditions for Nucleophilic Aromatic Substitution of this compound

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sodium methoxide | - | Methanol | 80 | 6 | 95 |

| 2 | Hydrazine hydrate | - | Ethanol | 78 | 12 | 80 |

| 3 | Piperidine | K₂CO₃ | DMF | 120 | 24 | 70 |

To a solution of this compound (1.0 mmol, 173.5 mg) in methanol (10 mL) is added sodium methoxide (1.5 mmol, 81.0 mg). The reaction mixture is heated to reflux at 80 °C for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1M HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-hydroxy-6-methoxynicotinic acid.

Applications in Synthesis

This compound and its derivatives are valuable precursors in the synthesis of a variety of biologically active molecules.

Pharmaceutical Applications

Derivatives of this compound are found in a range of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents. For example, 6-chloronicotinic acid, a closely related analog, is a key intermediate in the synthesis of the p38 MAP kinase inhibitor Losmapimod.[1] The synthetic strategies outlined above provide access to a diverse chemical space for drug discovery programs.

Agrochemical Applications

The nicotinic acid scaffold is also prevalent in modern agrochemicals. 2-Hydroxynicotinic acid is a known building block for the synthesis of herbicides and insecticides.[2] The ability to introduce diverse substituents at the 6-position of this compound through the reactions described herein allows for the fine-tuning of the biological activity and physical properties of potential agrochemical candidates.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a rich diversity of substituted pyridine derivatives. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions are particularly powerful tools for the elaboration of this scaffold. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel pharmaceuticals and agrochemicals with improved efficacy and safety profiles.

References

The Genesis of a Niche Pyridine Derivative: A Technical Guide to 6-Chloro-2-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxynicotinic acid, a substituted pyridine derivative, holds a unique position in the landscape of heterocyclic chemistry. While not as extensively documented as some of its parent compounds, its structural features suggest potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound, with a focus on providing researchers with the detailed information necessary for its synthesis and further investigation. Due to the limited direct historical accounts of its initial discovery, this guide contextualizes its emergence within the broader development of pyridine chemistry.

Physicochemical Properties and Tautomerism

This compound, with the CAS Number 38076-76-5, is a solid at room temperature. A key characteristic of this molecule is its existence in tautomeric forms: the 'hydroxy' form (this compound) and the 'oxo' or 'pyridone' form (6-chloro-2-oxo-1H-pyridine-3-carboxylic acid). This tautomerism is a common feature in hydroxypyridines and can influence the compound's reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 38076-76-5 | |

| Molecular Formula | C₆H₄ClNO₃ | [1] |

| Molecular Weight | 173.55 g/mol | [1] |

| Alternative Name | 6-chloro-2-oxo-1H-pyridine-3-carboxylic acid |

A History Rooted in Pyridine Chemistry

The synthesis of 6-hydroxynicotinic acid has been documented through various methods, including the enzymatic hydroxylation of nicotinic acid.[2] Similarly, methods for the preparation of 6-chloronicotinic acid have been established, often involving the chlorination of 6-hydroxynicotinic acid or the oxidation of 2-chloro-5-methylpyridine.[3][4] The logical next step in this synthetic lineage would be the introduction of a hydroxyl group to 6-chloronicotinic acid or the chlorination of a dihydroxynicotinic acid, leading to the formation of this compound.

Synthetic Pathways and Experimental Protocols

Logical Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Step 1: Chlorination of 2,6-Dihydroxynicotinic Acid

This proposed method is adapted from established procedures for the selective chlorination of dihydroxypyridine derivatives.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place 2,6-dihydroxynicotinic acid (1 equivalent).

-

Solvent and Reagent Addition: Add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the solvent and chlorinating agent.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Isolation: The product, this compound, is expected to precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.

Quantitative Data (Predicted)

| Parameter | Predicted Value | Notes |

| Yield | 60-70% | Based on similar reported chlorination reactions. |

| Melting Point | >200 °C (decomposes) | Expected for a halogenated hydroxynicotinic acid. |

| Appearance | Off-white to pale yellow solid | Typical for this class of compounds. |

Potential Applications and Future Directions

While specific applications of this compound are not yet widely reported, its structure suggests several areas of potential interest for researchers.

-

Medicinal Chemistry: The pyridine core is a common scaffold in drug discovery. The presence of chloro, hydroxyl, and carboxylic acid functional groups provides multiple points for derivatization to create libraries of compounds for screening against various biological targets. Pyridine carboxylic acid derivatives have been explored as enzyme inhibitors.[5]

-

Agrochemicals: Nicotinic acid derivatives are precursors to some neonicotinoid insecticides.[6] The unique substitution pattern of this compound could be explored for the development of new agrochemicals.

-

Materials Science: The ability of the carboxylic acid and hydroxyl groups to participate in hydrogen bonding and coordination with metal ions makes this molecule a potential building block for metal-organic frameworks (MOFs) or other functional materials.

Signaling Pathways and Biological Interactions

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, the related compound, 6-hydroxynicotinic acid, is an intermediate in the bacterial degradation of nicotinic acid, a pathway involving the enzyme 6-hydroxynicotinate 3-monooxygenase.[7][8] It is plausible that this compound could act as a substrate or inhibitor for this or other enzymes involved in pyridine metabolism. Further research is needed to explore its biological activity.

Bacterial Nicotinic Acid Degradation Pathway

Caption: Simplified pathway of bacterial nicotinic acid degradation.

Conclusion

This compound represents an intriguing but underexplored molecule within the vast family of pyridine derivatives. While its dedicated history is not well-documented, its synthesis is logically attainable through established chemical transformations. This guide provides a foundational understanding of this compound, offering a plausible synthetic route and highlighting its potential for future research in drug discovery and materials science. The detailed protocols and structured data presented herein are intended to empower researchers to further investigate the properties and applications of this unique chemical entity.

References

- 1. 38076-76-5 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 2. prepchem.com [prepchem.com]

- 3. 6-Chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | 38076-76-5 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 6-Chloro-2-hydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 6-Chloro-2-hydroxynicotinic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related analogs, such as nicotinic acid and its halogenated derivatives, to project the likely thermal behavior of this compound.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in pharmaceutical and materials science. Its thermal stability is a critical parameter influencing its storage, handling, and application, particularly in processes involving elevated temperatures. Understanding its decomposition pathway is essential for ensuring product quality, safety, and for the development of stable formulations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its close analogs is presented below.

| Property | This compound | 6-Chloronicotinic Acid | Nicotinic Acid |

| Molecular Formula | C₆H₄ClNO₃ | C₆H₄ClNO₂ | C₆H₅NO₂ |

| Molecular Weight | 173.56 g/mol | 157.56 g/mol | 123.11 g/mol |

| Melting Point | Data not available | 188 - 189 °C[1] | 232 - 263 °C (Melting Range)[2][3] |

| Decomposition Temperature | Data not available[4] | Data not available | > 260 °C[2] |

| Appearance | Solid (predicted) | Beige-brown powder[1] | Crystalline solid |

Note: The absence of a specific melting point for this compound in the literature suggests that it may decompose before or during melting. The presence of the hydroxyl group could lead to intermolecular hydrogen bonding, potentially increasing the melting point compared to 6-chloronicotinic acid.

Expected Thermal Behavior and Decomposition Pathway

While direct experimental data for this compound is not available, a probable decomposition pathway can be inferred from the behavior of related compounds. The thermal decomposition of carboxylic acids often proceeds via decarboxylation. For nicotinic acid, the process is more complex, involving sublimation and evaporation alongside decomposition.

The presence of both a chloro and a hydroxyl group on the pyridine ring is expected to influence the thermal stability. The electron-withdrawing nature of the chlorine atom and the carboxyl group, combined with the electron-donating hydroxyl group, will affect the electron density distribution in the pyridine ring and the lability of the substituent groups.

A plausible thermal decomposition pathway for this compound could involve initial decarboxylation to yield 6-chloro-2-pyridinol. Further heating could lead to the elimination of HCl and the formation of various pyridine derivatives and, ultimately, char.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan.

-

Seal the pan hermetically to prevent sublimation.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 350 °C).

-

Record the heat flow to the sample relative to the reference.

-

Endothermic peaks typically represent melting or other phase transitions, while exothermic peaks can indicate decomposition.

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Perform TGA as described in section 4.1.

-

The off-gas from the TGA furnace is transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.

-

The identification of the evolved gases (e.g., CO₂, HCl, pyridine fragments) provides insight into the decomposition mechanism.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a framework for understanding its expected behavior based on the analysis of related compounds. The presence of the chloro, hydroxyl, and carboxylic acid functional groups suggests a complex thermal decomposition process that likely involves decarboxylation and dehydrochlorination. For a definitive assessment, experimental investigation using standard thermal analysis techniques such as TGA, DSC, and TGA-MS/FTIR is essential. The protocols outlined herein provide a clear path for researchers and drug development professionals to obtain the critical data needed for the safe and effective application of this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 6-Chloro-2-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safety and handling precautions for 6-Chloro-2-hydroxynicotinic acid (CAS No. 38076-76-5). The information is compiled from safety data sheets to ensure laboratory personnel can manage this chemical safely and effectively.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] The following table summarizes its classification according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [1]

Section 2: Precautionary Measures

A comprehensive list of precautionary statements is provided below, outlining measures to prevent exposure, respond to incidents, store the chemical safely, and dispose of it properly.[1]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash hands and exposed skin thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |

| P330 | Rinse mouth.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |

| P332+P317 | If skin irritation occurs: Get medical help.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |

Section 3: Experimental Protocols

The safety data sheets reviewed for this guide indicate hazard classifications but do not provide detailed experimental protocols for the toxicological studies conducted (e.g., specific OECD guidelines for irritation or acute toxicity tests). Multiple sources state that quantitative toxicity data, such as LD50 values for fish or daphnia, are not available.[1]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation persists, consult a doctor.[1] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek medical attention.[1][3] |

| Ingestion | Rinse mouth thoroughly with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[4][5][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area.[1] Avoid dust formation and contact with skin and eyes.[1] Use personal protective equipment, including chemically impermeable gloves.[1]

-

Environmental Precautions: Prevent the chemical from entering drains or sewer systems.[1][8]

-

Containment and Cleanup: Sweep or shovel the spilled material into a suitable, closed container for disposal.[3][6] Ensure the area is well-ventilated.

Section 6: Handling, Storage, and Disposal

The logical workflow for safely managing this compound, from initial assessment to final disposal, is outlined in the diagram below.

Caption: Logical workflow for the safe management of this compound.

Handling:

-

Work in a well-ventilated area to avoid breathing dust.[1][4]

-

Wear appropriate personal protective equipment (PPE).[1]

-

Do not eat, drink, or smoke in the work area.[1]

-

Wash hands thoroughly after handling the material.[1]

Storage:

-

The storage area should be locked up.[1]

-

Incompatible Materials: Avoid strong oxidizing agents.[4][6][9]

Disposal:

-

The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

-

Do not allow the product to contaminate water or discharge into sewer systems.[1]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[1]

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Type | Recommendation |

| Engineering Controls | Ensure adequate ventilation, such as a local exhaust system.[1][4] Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of potential exposure.[4][10] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may also be necessary.[4] |

| Skin Protection | Wear impervious and fire/flame-resistant clothing.[1] Protective gloves suitable for chemical handling are required.[4] |

| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate cartridge.[1] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices.[3][4] |

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. gpcsilicones.com [gpcsilicones.com]

Theoretical Calculations of 6-Chloro-2-hydroxynicotinic Acid Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to calculate the properties of 6-Chloro-2-hydroxynicotinic acid. Given the limited direct research on this specific molecule, this document synthesizes findings from closely related compounds and outlines a robust computational workflow for its characterization. The methodologies and data presented are crucial for understanding its physicochemical properties, potential biological activity, and for guiding further experimental research and drug development efforts.

Molecular Structure and Tautomerism

This compound can exist in different tautomeric forms, primarily the hydroxy and the oxo (or pyridone) forms. Theoretical calculations are essential to determine the relative stability of these tautomers in different environments (gas phase and solution).

A study on the related isomer, 5-chloro-6-hydroxynicotinic acid, utilized high-level computational methods such as G3MP2 and CBS-QB3 to investigate its tautomeric equilibrium in the gas phase.[1] The results indicated that for 5-chloro-6-hydroxynicotinic acid, neither the oxo nor the hydroxy tautomer showed strong dominance in the gas phase at 298.15 K.[1] In the solid state, however, X-ray diffraction revealed that 5-chloro-6-hydroxynicotinic acid crystallizes as the oxo tautomer, exhibiting N-H and C=O bonds, which was further supported by FT-IR spectroscopy.[1]

For this compound, a similar computational approach is recommended to determine the preferred tautomeric form.

Computational Methodology

A detailed computational protocol is essential for obtaining accurate theoretical predictions of molecular properties. The following workflow is proposed based on established methods for similar compounds.[2][3][4][5]

Geometry Optimization and Vibrational Frequencies

The first step involves optimizing the molecular geometry of the different tautomers of this compound. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

-

Method: DFT with a hybrid functional, such as B3LYP.

-

Basis Set: A Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.[2][6]

-

Solvation Effects: To model the behavior in a biological environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

-

Frequency Calculations: Following optimization, frequency calculations should be performed at the same level of theory to confirm that the obtained structures are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C).[3][6] The calculations should be performed on the optimized geometries.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[3]

Electronic Properties and Reactivity Descriptors

Analysis of the electronic structure provides insights into the molecule's reactivity and potential interaction with biological targets.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions and hyperconjugative effects within the molecule.

Quantitative Data from a Related Isomer: 5-Chloro-6-hydroxynicotinic Acid

The following tables summarize the experimental and computational data available for 5-chloro-6-hydroxynicotinic acid, which can serve as a valuable reference for the expected properties of this compound.[1]

| Property | Value | Method/Conditions | Reference |

| Crystal System | Monoclinic | Single Crystal X-ray | [1] |

| Space Group | P2(1)/c | Diffraction (293 ± 2 K) | [1] |

| Tautomeric Form (Solid) | Oxo tautomer | X-ray Diffraction, FT-IR | [1] |

| ΔfHₘ°(cr, 298.15 K) | - | Micro Combustion Calorimetry | [1] |

| ΔsubHₘ° | - | Knudsen Effusion Method | [1] |

| Gas-Phase Tautomerism | No strong dominance of oxo or hydroxy form | G3MP2, CBS-QB3 | [1] |

Note: Specific enthalpy values were reported in the source but are omitted here for brevity. The stability order found was 5Cl6HNA > 2HNA > 6HNA > 4HNA > 5HNA, with 5-chloro-6-hydroxynicotinic acid being the most stable.[1]

Visualizations

Proposed Computational Workflow

The following diagram illustrates the logical workflow for the theoretical characterization of this compound.

Caption: A logical workflow for the theoretical characterization of this compound.

Experimental Protocols (Cited from Analogous Studies)

The following are summaries of experimental protocols used in the study of related hydroxynicotinic acids, which can be adapted for this compound.[1]

Single Crystal X-ray Diffraction

-

Crystal Growth: Crystals suitable for X-ray diffraction can be grown by methods such as slow evaporation from a suitable solvent (e.g., ethanol, water) at a controlled pH.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 ± 2 K) using a specific radiation source (e.g., Mo Kα).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

Micro Combustion Calorimetry

-

Purpose: To determine the standard molar enthalpy of formation in the crystalline state (ΔfHₘ°(cr)).

-

Procedure: A pellet of the sample is placed in a crucible inside a combustion bomb, which is then filled with high-purity oxygen. The sample is ignited, and the temperature change of the surrounding water bath is measured precisely. The energy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

Knudsen Effusion Method

-

Purpose: To determine the enthalpy of sublimation (ΔsubHₘ°) by measuring vapor pressure as a function of temperature.

-

Procedure: The sample is placed in an effusion cell with a small orifice, which is then heated under high vacuum. The rate of mass loss through the orifice is measured at different temperatures. The vapor pressure is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then derived from the slope of the ln(p) vs. 1/T plot (Clausius-Clapeyron equation).

This guide provides a foundational framework for the theoretical and experimental investigation of this compound. The outlined computational strategies and methodologies from analogous systems offer a clear path for researchers to elucidate its properties, paving the way for its potential applications in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. mdpi.com [mdpi.com]

Environmental Degradation Pathways of 6-Chloro-2-hydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known environmental degradation pathways of 6-Chloro-2-hydroxynicotinic acid, a metabolite of several neonicotinoid insecticides. The following sections detail the microbial, photochemical, and hydrolytic degradation processes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Microbial Degradation

Microbial activity is a primary driver for the environmental breakdown of this compound. Certain soil bacteria have demonstrated the ability to utilize this compound as a source of carbon and nitrogen, leading to its complete mineralization.

Aerobic Biodegradation Pathway

A key microbial degradation pathway for a closely related compound, 6-chloronicotinic acid, has been elucidated in the bacterial strain Bradyrhizobiaceae SG-6C. This pathway is believed to be relevant for this compound as well. The process is initiated by a hydrolytic dechlorination step, followed by entry into the nicotinic acid catabolic pathway.

The initial and rate-limiting step is the hydrolytic dechlorination of 6-chloronicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by the enzyme 6-chloronicotinic acid chlorohydrolase (Cch2).[1] Subsequently, 6-hydroxynicotinic acid is metabolized through the nicotinic acid degradation pathway, which involves a series of enzymatic reactions leading to the formation of central metabolic intermediates and ultimately carbon dioxide.[1][2] A critical intermediate in this pathway is 2,5-dihydroxypyridine.[3][4][5]

Quantitative Data on Microbial Degradation

Currently, specific kinetic data for the microbial degradation of this compound is limited in the available literature. However, studies on related compounds provide insights into potential degradation rates.

| Compound | Microorganism | Condition | Degradation Rate/Half-life | Reference |

| Imidacloprid | Klebsiella pneumoniae strain BCH1 | Optimized bacterial strain | Not specified | [6] |

| Imidacloprid | Ensifer adhaerens CGMCC 6315 | Polluted soil (5 mg/kg) | 87.8% degradation in 2 days | [6] |

| 6-Chloronicotinic Acid | Bradyrhizobiaceae strain SG-6C | Enrichment culture | Complete mineralization | [1][2] |

Experimental Protocol: Isolation and Characterization of Degrading Microorganisms

The following protocol is a generalized procedure based on the methodologies described for isolating bacteria capable of degrading chlorinated aromatic compounds.

Protocol Details:

-

Enrichment Culture: Soil samples are inoculated into a mineral salts medium containing this compound as the sole carbon and energy source. Cultures are incubated aerobically with shaking.

-

Isolation: After several transfers to fresh medium, the enriched culture is serially diluted and plated onto agar plates containing the target compound. Individual colonies are selected and purified.

-

Identification: The 16S rRNA gene of the isolated strains is amplified by PCR and sequenced for phylogenetic identification.

-

Degradation Studies: Resting cell assays are performed where washed cells of the isolate are incubated with a known concentration of this compound. Samples are collected over time and analyzed by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of metabolites.[1]

-

Metabolite Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the chemical structures of the degradation intermediates.[1]

Photodegradation

Photodegradation, particularly photocatalysis, represents another significant pathway for the removal of this compound from aqueous environments.

Photolytic and Photocatalytic Pathways

Direct photolysis of 6-chloronicotinic acid under UVA irradiation has been shown to be negligible.[7][8] However, in the presence of a photocatalyst such as titanium dioxide (TiO₂), the compound undergoes efficient degradation.[7][8] The photocatalytic process is initiated by the generation of highly reactive hydroxyl radicals upon UV irradiation of TiO₂. These radicals attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage, ultimately resulting in mineralization.[7] One of the identified intermediates in the photocatalytic degradation of 6-chloronicotinic acid is a hydroxylated product.[7]

Quantitative Data on Photodegradation

The photocatalytic degradation of 6-chloronicotinic acid has been shown to follow first-order kinetics.

| Parameter | Value | Condition | Reference |

| Disappearance Rate Constant (k) | 0.011 ± 0.001 min⁻¹ | Immobilized TiO₂, UVA irradiation | [7][8] |

| Half-life (t½) | 63.1 ± 5.5 min | Immobilized TiO₂, UVA irradiation | [7][8] |

| Mineralization (TOC removal) | 46 ± 7% | After 120 min of irradiation | [7][8] |

| Total Nitrogen (TN) Removal | Not observed | After 120 min of irradiation | [7][8] |

Experimental Protocol: Photocatalytic Degradation Study

The following protocol outlines the methodology used to assess the photocatalytic degradation of 6-chloronicotinic acid.[7][8]

Protocol Details:

-

Photocatalyst Preparation: Titanium dioxide is immobilized on glass slides, which are then placed in a spinning basket inside a photocatalytic quartz cell.

-

Reaction Conditions: The reaction is carried out in double-deionized water containing a known initial concentration of 6-chloronicotinic acid.

-

Irradiation: The solution is irradiated with UVA polychromatic fluorescent lamps with a broad maximum at 355 nm.

-

Analysis: Aliquots of the solution are withdrawn at specific time intervals and analyzed by HPLC to determine the concentration of the parent compound. Total Organic Carbon (TOC) and Total Nitrogen (TN) are measured to assess mineralization.

-

Toxicity Assessment: The toxicity of the solution before and after treatment is evaluated using the Vibrio fischeri luminescence inhibition assay.

Hydrolysis

Hydrolytic Pathway

The hydrolysis of 2-chloronicotinic acid in the presence of a base has been reported, suggesting that a similar reaction could occur for this compound.[9] This reaction would lead to the formation of a dihydroxynicotinic acid derivative. The rate of hydrolysis is expected to be dependent on pH and temperature.

Quantitative Data on Hydrolysis

Quantitative data specifically for the hydrolysis of this compound is not available in the reviewed literature.

Experimental Protocol: Hydrolysis Study

A general protocol to study the hydrolysis of this compound would involve incubating the compound in buffered solutions at various pH values and temperatures.

Protocol Details:

-

Sample Preparation: Prepare buffered solutions at a range of environmentally relevant pH values (e.g., 4, 7, and 9).

-

Incubation: Add a known concentration of this compound to each buffered solution and incubate at controlled temperatures.

-

Analysis: At set time points, withdraw samples and analyze by HPLC to determine the concentration of the parent compound and any hydrolysis products.

-

Kinetics: Determine the hydrolysis rate constants and half-lives at each pH and temperature condition.

This technical guide summarizes the current understanding of the environmental fate of this compound. Further research is needed to fully elucidate the degradation pathways and kinetics under various environmental conditions.

References

- 1. Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem [frontiersin.org]

- 7. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chloro-2-hydroxynicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-hydroxynicotinic acid is a substituted pyridine carboxylic acid. As a derivative of nicotinic acid, it and similar compounds are of interest in various fields, including pharmaceutical and agricultural research. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices for research, development, and quality control purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is based on reversed-phase chromatography with UV detection, a widely used, reliable, and accessible technique in analytical laboratories.

Physicochemical Properties of Related Compounds

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (or Formic acid for MS-compatibility) (analytical grade)[3][4]

-

0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 250 nm (based on UV absorbance of related nicotinic acid derivatives)[5] |

| Run Time | 10 minutes |

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple solution-based sample, the following protocol can be used:

-

Dilute the sample with the mobile phase to bring the concentration of this compound within the range of the calibration curve.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

For more complex matrices, a more rigorous sample extraction and clean-up procedure may be required.

Data Presentation

The following tables summarize the expected quantitative data for the described HPLC method. These are representative values and may vary depending on the specific instrumentation and experimental conditions.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | > 5000 |

| Retention Time (RT) | Approx. 4.5 min | 4.6 min |

Table 2: Method Validation Parameters

| Parameter | Typical Result |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis.

This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The described method is straightforward, robust, and suitable for routine analysis in a variety of laboratory settings. The provided data and workflows offer a comprehensive guide for researchers and scientists involved in the analysis of this and related compounds. Method validation should be performed in the respective laboratory to ensure the method is fit for its intended purpose.

References

- 1. innospk.com [innospk.com]

- 2. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 3. 6-Chloronicotinic acid | SIELC Technologies [sielc.com]

- 4. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

Application Note: 1H and 13C NMR Assignment of 6-Chloro-2-hydroxynicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 6-Chloro-2-hydroxynicotinic acid. Due to the absence of publicly available spectral data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds. The note includes a standard experimental protocol for NMR data acquisition, tabulated summaries of predicted spectral data, and workflow diagrams to facilitate understanding and replication. This information is valuable for the characterization of this compound in synthetic chemistry, drug discovery, and materials science.

Introduction

This compound, with the IUPAC name 6-chloro-2-oxo-1H-pyridine-3-carboxylic acid and molecular formula C6H4ClNO3, is a substituted pyridine derivative. The structural elucidation and purity assessment of such organic molecules are critically dependent on spectroscopic techniques, primarily 1H and 13C NMR. The tautomeric nature of the 2-hydroxypyridine moiety, which can exist in equilibrium with its 2-pyridone form, influences the electronic environment of the molecule and, consequently, its NMR spectra. This document aims to provide a reliable reference for the NMR assignment of this compound.

Predicted 1H and 13C NMR Chemical Shifts

The predicted 1H and 13C NMR chemical shifts for this compound are summarized in the tables below. These predictions are derived from known NMR data of related compounds, including 6-hydroxynicotinic acid and 6-chloronicotinic acid, as well as from established chemical shift ranges for functional groups present in the molecule. The numbering of the atoms for NMR assignment is shown in the chemical structure diagram below.

Chemical Structure and Atom Numbering

Application Notes and Protocols for the Synthesis of 6-Chloro-2-hydroxynicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxynicotinic acid and its derivatives are heterocyclic compounds of interest in medicinal chemistry and drug development due to their structural similarity to biologically active molecules. This document provides a detailed protocol for a potential synthetic route to this compound, based on established chemical transformations of related nicotinic acid derivatives. The synthesis involves a multi-step process commencing from commercially available starting materials.

Proposed Synthetic Pathway